![molecular formula C12H9N3 B1393029 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918511-92-9](/img/structure/B1393029.png)
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
“5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound, similar to benzene, but with one CH group replaced by nitrogen . The pyridine ring is often used in the synthesis of pharmaceuticals and is found in many important natural products, such as alkaloids .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multicomponent reactions . For instance, the Hantzsch pyridine synthesis involves a condensation reaction of β-ketoesters, aldehydes, and ammonia . In another study, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms. All six of these atoms are sp2 hybridized, meaning they each have a p orbital perpendicular to the plane of the ring, which allows the ring to be fully conjugated . The lone pair electrons on pyridine’s nitrogen are contained in an sp2 orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the ring .Chemical Reactions Analysis
Pyridine compounds are known to undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to form 2-substituted pyridines . They can also undergo cross-coupling reactions with aryl bromides to form biaryl building blocks .Aplicaciones Científicas De Investigación
Dual Receptor Ligands with Pro-cognitive Properties
A significant application of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivatives is in the discovery of dual 5-HT6/5-HT2A receptor ligands. These compounds have shown promising results in reversing memory impairments induced by certain chemicals, indicating potential use as novel antipsychotic or antidepressant agents with pro-cognitive properties (Staroń et al., 2019).
Synthesis and Biological Activity
The synthesis and biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives in experimental models of diffuse malignant peritoneal mesothelioma (DMPM) have been explored. These compounds, such as the nortopsentin analogues, showed significant activity as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis in DMPM cell lines (Carbone et al., 2013).
Anticancer Agents
Pyrrolyl-pyridine heterocyclic compounds have been synthesized and evaluated for their anticancer activity. Some derivatives showed significant activity against human cervical cancer and breast cancer cell lines, indicating their potential as anticancer agents (Mallisetty et al., 2023).
Synthesis of Heterocycles
The preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer cyclization has been developed, highlighting the value of this synthetic route in building heterocycles like the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev et al., 2015).
Functionalization for Agrochemicals and Materials
1H-Pyrrolo[2,3-b]pyridine has been functionalized to yield new compounds targeting applications in agrochemicals and functional materials. These include derivatives with amino groups and polyacetylene having the 1H-pyrrolo[2,3-b]pyridyl group as a pendant, exhibiting high fungicidal activity (Minakata et al., 1992).
Anti-inflammatory Activity
Pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines have been synthesized and evaluated for their tumor necrosis factor-α (TNF-α) inhibitory activity. Some of these compounds, especially the pyrrolopyrimidines, demonstrated significant TNF-α inhibitory activity, comparable to known anti-inflammatory drugs (Hilmy et al., 2015).
Propiedades
IUPAC Name |
5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)15-8-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIBMXDDURRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680018 | |
| Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
918511-92-9 | |
| Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

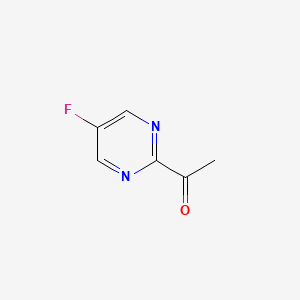
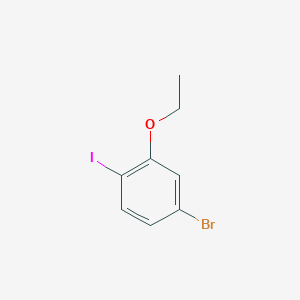
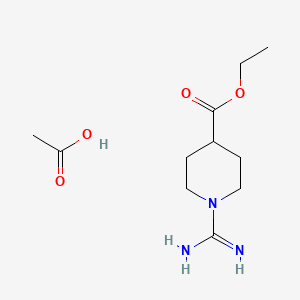
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)
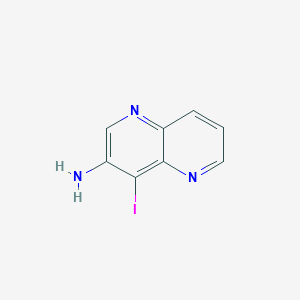
![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)
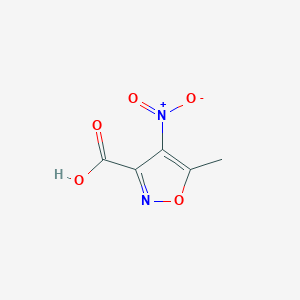
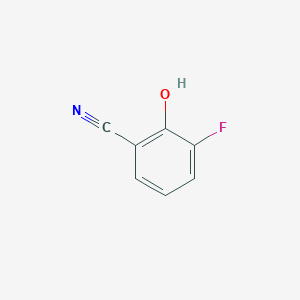
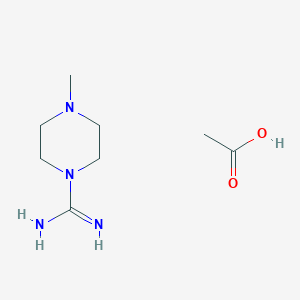
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)
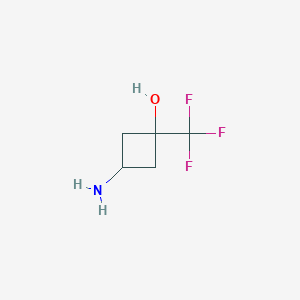
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)